molecular formula C24H26N2O5S B3016162 2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 946252-80-8

2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

カタログ番号: B3016162
CAS番号: 946252-80-8
分子量: 454.54
InChIキー: POCQZMCUJKUWEW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain a methoxyphenyl group , which is a common moiety in organic chemistry. It’s derived from phenol and contains a methoxy (-OCH3) group attached to the phenyl ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions depending on the conditions. For instance, the methoxyphenyl group could undergo reactions such as demethylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For instance, the presence of the methoxyphenyl group could potentially influence the compound’s solubility and reactivity .

科学的研究の応用

Radiolabelling and Imaging

Hamill et al. (1996) developed [11C]L-159,884, a radiolabelled ligand for the AT1 receptor, which is significant for imaging purposes in medical research. This compound is prepared by C-11 methylation of desmethyl phenolic precursors, offering insights into advanced imaging techniques in biological systems.

EP4 Receptor Antagonism in Arthritis

Clark et al. (2008) investigated the effect of MF498, a selective EP4 antagonist containing a similar chemical structure, on inflammation and joint pain in rodent models of arthritis (Clark et al., 2008). This research highlights the therapeutic potential of such compounds in the treatment of arthritis.

PET Imaging for 5-HT2A Receptors

Prabhakaran et al. (2006) synthesized a compound structurally related to the given chemical for PET imaging of 5-HT2A receptors (Prabhakaran et al., 2006). This demonstrates the applicability of such compounds in the field of neuroimaging and the study of neurotransmitter systems.

Anticonvulsant Activities

Farag et al. (2012) synthesized heterocyclic compounds with a sulfonamide moiety for anticonvulsant activity (Farag et al., 2012). These compounds, similar in structure to the given chemical, showed potential in epilepsy treatment.

Fluorinated Polyamides

Liu et al. (2013) discussed the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties (Liu et al., 2013), highlighting the material science applications of compounds with similar structures.

Enzyme Inhibitory Activities

Virk et al. (2018) synthesized compounds with enzyme inhibitory activities (Virk et al., 2018), which is crucial in drug discovery and the study of biochemical pathways.

Photodynamic Therapy

Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds for photodynamic therapy applications (Pişkin et al., 2020). These compounds, with similar sulfonamide groups, show potential in cancer treatment.

α-Glucosidase and Acetylcholinesterase Inhibitors

Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides (Abbasi et al., 2019), contributing to the understanding of enzyme regulation in diseases like diabetes and Alzheimer's.

Antimicrobial Properties

Patel and Agravat (2009) investigated the antimicrobial properties of pyridine derivatives (Patel & Agravat, 2009), highlighting the potential use of similar compounds in combating bacterial infections.

Antibacterial Effects

Behrami and Dobroshi (2019) synthesized compounds for antibacterial activity evaluation (Behrami & Dobroshi, 2019), demonstrating the importance of such research in addressing antibiotic resistance.

特性

IUPAC Name

2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-16-5-7-19(8-6-16)14-25-22(27)15-26-18(3)13-17(2)23(24(26)28)32(29,30)21-11-9-20(31-4)10-12-21/h5-13H,14-15H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCQZMCUJKUWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。